4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylphenyl group, a fluorine atom, and an oxan-4-yl group attached to a pyrimidine ring. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
The synthesis of 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2,5-dimethylphenylamine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a fluorinated pyrimidine derivative in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases, where cholinergic deficiency is a key factor.
Comparison with Similar Compounds
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and a pyrimidine core but differs in its substituents and overall structure.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Another compound with a piperazine ring, used for its affinity to alpha1-adrenergic receptors.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine structure but with different substituents and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C21H27FN4O |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine |
InChI |
InChI=1S/C21H27FN4O/c1-15-3-4-16(2)18(13-15)25-7-9-26(10-8-25)21-19(22)20(23-14-24-21)17-5-11-27-12-6-17/h3-4,13-14,17H,5-12H2,1-2H3 |
InChI Key |
DSKJOOINAHBHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3F)C4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.